1-(4-Isopropylphenyl)hexan-1-one
Description
1-(4-Isopropylphenyl)hexan-1-one is a ketone derivative featuring a hexanone backbone substituted with a 4-isopropylphenyl group. The isopropyl group at the para position of the phenyl ring is a critical structural feature, influencing steric effects, solubility, and reactivity. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in cancer research, as seen in chalcone derivatives with similar substituents .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-15(16)14-10-8-13(9-11-14)12(2)3/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQNHIYGRGDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)hexan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-isopropylphenol is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bromination with bromine (Br₂) in the presence of a catalyst like iron (III) bromide (FeBr₃).
Major Products Formed:
Oxidation: 1-(4-Isopropylphenyl)hexanoic acid.
Reduction: 1-(4-Isopropylphenyl)hexan-1-ol.
Substitution: 4-Bromo-1-(4-isopropylphenyl)hexan-1-one.
Scientific Research Applications
1-(4-Isopropylphenyl)hexan-1-one has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(4-Isopropylphenyl)hexan-1-one is structurally similar to other compounds such as 1-(4-isopropylphenyl)propan-1-one and 1-(4-isopropylphenyl)ethanone. These compounds differ primarily in the length of the alkyl chain attached to the carbonyl group. The presence of the isopropyl group at the para position of the phenyl ring imparts unique chemical properties to these compounds, making them suitable for different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Key structural analogs include aryl-substituted hexanones and chalcones. The following table summarizes their physical properties and synthesis yields:
Key Observations:
- Melting Points: The presence of bulky groups (e.g., piperidinyl in compound 2e) reduces melting points compared to linear analogs. For instance, 2e (154°C) melts at a lower temperature than its n-propyl analog (172°C) due to steric hindrance from the iso-propyl group .
- Synthesis Yields: Chalcone derivatives with 4-isopropylphenyl groups (e.g., compound 4 in ) show moderate yields (55.32%), likely due to challenges in coupling sterically hindered aldehydes .
Solubility and Reactivity
- Electron Effects: The electron-donating iso-propyl group may stabilize intermediates in electrophilic aromatic substitution reactions, though direct evidence is lacking in the provided data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
